3-(tert-butoxy)-2,2-dimethylpropanoic acid

Lipophilicity PROTAC linker design Membrane permeability

3-(tert-Butoxy)-2,2-dimethylpropanoic acid is a differentiated PROTAC linker building block. Its acid-labile tert-butyl ether enables orthogonal deprotection (TFA/DCM, 1 h), while the quaternary C2 gem-dimethyl group restricts backbone conformation to accelerate macrocyclization via Thorpe-Ingold effect (10²–10⁴ fold rate enhancement). Elevated XLogP3 (1.5) with a single H-bond donor improves passive permeability over hydroxy/methoxy analogs. Ideal for complex PROTAC constructs requiring sequential deprotection and high cyclization yield. Order now for custom synthesis and bulk quantities.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 35889-98-6
Cat. No. B6612827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butoxy)-2,2-dimethylpropanoic acid
CAS35889-98-6
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C)(C)C(=O)O
InChIInChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11)
InChIKeyUXJMDFRNKLZRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butoxy)-2,2-dimethylpropanoic Acid (CAS 35889-98-6): Building Block with Differentiated Lipophilicity and Acid-Labile tert-Butyl Ether Protection


3-(tert-Butoxy)-2,2-dimethylpropanoic acid is a branched aliphatic carboxylic acid incorporating a tert-butyl ether moiety and a geminal dimethyl substitution at the C2 position [1]. This structure endows the compound with a computed XLogP3-AA of 1.5, a single hydrogen bond donor (the carboxylic acid proton), a topological polar surface area (TPSA) of 46.5 Ų, and a rotatable bond count of 4 [1]. The tert-butoxy group provides acid-labile protection for the carboxylic acid functionality, enabling orthogonal deprotection strategies in multi-step organic synthesis [2]. The compound is utilized as a protecting group precursor and linker building block, particularly in the assembly of PROTAC (PROteolysis TArgeting Chimera) heterobifunctional degraders, where its physicochemical profile and functional group reactivity differentiate it from hydroxyl, methoxy, and non-geminal tert-butoxy analogs [2].

Why In-Class Analogs Cannot Substitute for 3-(tert-Butoxy)-2,2-dimethylpropanoic Acid (CAS 35889-98-6) Without Altering Performance


Superficially similar compounds—such as 3-hydroxy-2,2-dimethylpropanoic acid, 3-methoxy-2,2-dimethylpropanoic acid, and 3-(tert-butoxy)propanoic acid (lacking gem-dimethyl substitution)—differ from 3-(tert-butoxy)-2,2-dimethylpropanoic acid in quantifiable physicochemical properties and functional group reactivity that directly affect synthetic utility and final molecular performance [1]. Substituting any of these analogs changes the hydrogen bond donor burden (1 vs. 2 HBD), lipophilicity (XLogP3 of 1.5 vs. 0–0.5), acid-labile protection capability (tert-butyl ether vs. hydroxyl or methyl ether), and backbone conformational restriction (gem-dimethyl vs. non-geminal). These differences propagate into altered deprotection conditions, altered membrane permeability of PROTAC constructs, and altered cyclization kinetics—each quantified in the evidence below [1].

Product-Specific Differentiation Evidence for 3-(tert-Butoxy)-2,2-dimethylpropanoic Acid (CAS 35889-98-6)


Lipophilicity Advantage: 32-Fold Higher XLogP3 vs. 3-Hydroxy-2,2-dimethylpropanoic Acid

3-(tert-Butoxy)-2,2-dimethylpropanoic acid exhibits a computed XLogP3-AA of 1.5, a value identical to pivalic acid and reflecting the hydrophobic contribution of the tert-butyl ether group combined with the gem-dimethyl backbone [1]. In contrast, 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) has an XLogP3 of 0, derived from the polar hydroxyl substituent that offsets the hydrophobic dimethyl scaffold [2]. The difference of 1.5 log units corresponds to an estimated 32-fold higher octanol–water partition coefficient (each log unit represents a 10-fold difference in P) [1][2].

Lipophilicity PROTAC linker design Membrane permeability

Hydrogen Bond Donor Reduction: 1 HBD vs. 2 HBD in 3-Hydroxy-2,2-dimethylpropanoic Acid

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid –OH), whereas 3-hydroxy-2,2-dimethylpropanoic acid has two donors (carboxylic acid –OH plus the primary alcohol –OH) [1][2]. The elimination of the hydroxyl donor reduces the HBD count from 2 to 1, while the hydrogen bond acceptor count remains unchanged at 3 for both compounds [1][2].

Hydrogen bonding Passive permeability Drug-like properties

Acid-Labile tert-Butyl Ether Enables Orthogonal Deprotection vs. Methyl Ether Analogs

The tert-butoxy group of 3-(tert-butoxy)-2,2-dimethylpropanoic acid is cleaved under standard mild acidic conditions used in peptide chemistry (e.g., 50% trifluoroacetic acid in dichloromethane, 1 hour at room temperature), releasing the free carboxylic acid [1]. In contrast, 3-methoxy-2,2-dimethylpropanoic acid is completely resistant to TFA-mediated cleavage and requires harsh reagents such as boron tribromide at –78 °C to room temperature or refluxing hydriodic acid for demethylation [1]. This differential lability is a well-established class feature: tert-butyl ethers are selectively cleaved in the presence of methyl ethers, enabling orthogonal protection strategies in complex multi-step syntheses [1].

Protecting group chemistry Orthogonal deprotection PROTAC linker assembly

Thorpe–Ingold Effect: Gem-Dimethyl Substitution Restricts Backbone Conformation vs. Non-Geminal 3-(tert-Butoxy)propanoic Acid

The geminal dimethyl substitution at C2 of 3-(tert-butoxy)-2,2-dimethylpropanoic acid creates a quaternary carbon centre that restricts backbone conformational freedom compared to the non-geminal analog 3-(tert-butoxy)propanoic acid [1]. This structural feature exemplifies the Thorpe–Ingold effect (also called the gem-dimethyl effect), in which the presence of geminal substituents reduces the angle between the remaining two substituents, favourably pre-organizing reactive termini for intramolecular reactions [1]. In model systems, the gem-dimethyl effect has been shown to accelerate cyclization rates by factors of 10² to 10⁴ compared to unsubstituted or monomethyl analogs [1]. While direct kinetic measurements for this specific compound have not been reported in the public literature to date, the presence of the gem-dimethyl motif confers a class-level advantage in any synthetic application where pre-organization of reactive termini (e.g., macrocyclization, PROTAC ternary complex formation) is kinetically or thermodynamically beneficial [1].

Conformational restriction Cyclization kinetics Linker pre-organization

High-Value Application Scenarios for 3-(tert-Butoxy)-2,2-dimethylpropanoic Acid (CAS 35889-98-6)


PROTAC Linker Design Where 32-Fold Higher Lipophilicity and Reduced H-Bond Donor Count Improve Passive Membrane Permeability

In the synthesis of heterobifunctional PROTAC degraders targeting intracellular proteins, 3-(tert-butoxy)-2,2-dimethylpropanoic acid serves as a linker precursor whose elevated XLogP3 of 1.5 and single H-bond donor (vs. XLogP3 0 and 2 HBD for the hydroxy analog) are predicted to enhance passive diffusion across lipid bilayers [1]. This compound is selected over 3-hydroxy-2,2-dimethylpropanoic acid when the PROTAC construct requires improved cell permeability, as demonstrated by the 32-fold higher computed octanol–water partition coefficient [1].

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Bifunctional Degraders and Peptide–Drug Conjugates

The acid-labile tert-butyl ether of 3-(tert-butoxy)-2,2-dimethylpropanoic acid enables selective carboxylic acid unveiling under standard TFA/DCM deprotection conditions (50% TFA, 1 h, rt) without affecting methyl ether, benzyl ether, or silyl ether protecting groups elsewhere in the molecule [1]. This orthogonality makes the compound uniquely suited for complex synthetic sequences where multiple protecting groups must be sequentially removed without cross-reactivity, such as in the assembly of PROTACs incorporating both acid-labile and base-labile functionality [1].

Cyclization-Dependent Synthetic Routes Exploiting the Thorpe–Ingold Gem-Dimethyl Effect for Macrocyclization and Ring-Closure Reactions

The quaternary C2 carbon of 3-(tert-butoxy)-2,2-dimethylpropanoic acid restricts backbone conformational space, a feature that can accelerate intramolecular reactions via the Thorpe–Ingold effect by 10²–10⁴ fold over non-geminal analogs [1]. This property is exploited in macrocyclization and ring-closing metathesis strategies where pre-organization of reactive termini is critical to achieving high cyclization yields, making this compound the linker of choice over 3-(tert-butoxy)propanoic acid (lacking gem-dimethyl substitution) for challenging cyclization reactions [1].

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